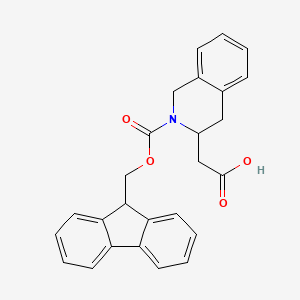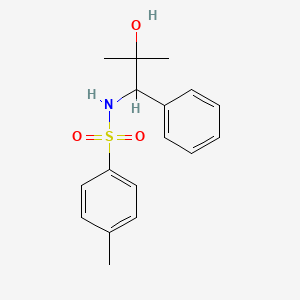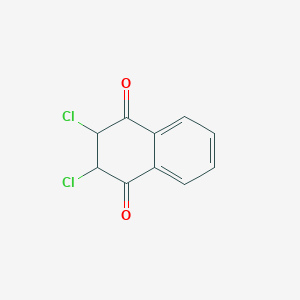
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione is a chemical compound with the molecular formula C10H4Cl2O2. It is also known by its IUPAC name, 2,3-dichloro-1,4-dihydronaphthalene-1,4-dione . This compound is a yellow crystalline powder with a melting point of 194-197°C . It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-2,3-dihydronaphthalene-1,4-dione typically involves the chlorination of 1,4-naphthoquinone. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions . The reaction proceeds as follows:
C10H6O2+2Cl2→C10H4Cl2O2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene derivatives .
Scientific Research Applications
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying redox reactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dichloro-2,3-dihydronaphthalene-1,4-dione involves redox cycling. It can undergo redox reactions with mitochondrial membranes, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its antimicrobial and anticancer properties . The compound targets sulfhydryl groups in proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: Similar in structure but lacks the dihydro component.
2,3-Dibromo-1,4-naphthoquinone: Bromine atoms instead of chlorine.
2,5-Dichloro-1,4-benzoquinone: Similar quinone structure but with different substitution pattern.
Uniqueness
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both chlorine atoms and a dihydro component. This gives it distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1013-00-9 |
|---|---|
Molecular Formula |
C10H6Cl2O2 |
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,3-dichloro-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6Cl2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,7-8H |
InChI Key |
BWLBTSHIHKJPIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C(C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


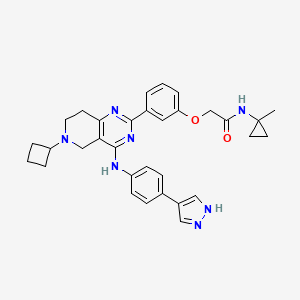
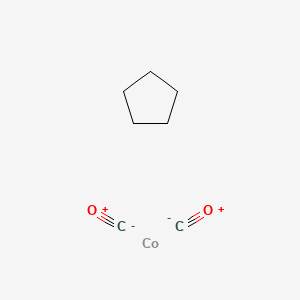
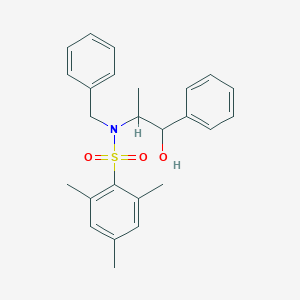
![2-hydroxy-3-methyl-N-[1-[(3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl)amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13395270.png)
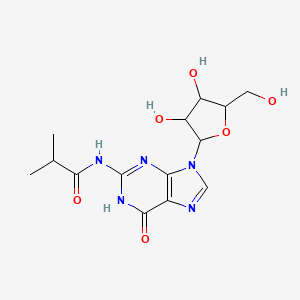
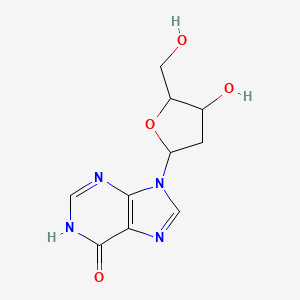
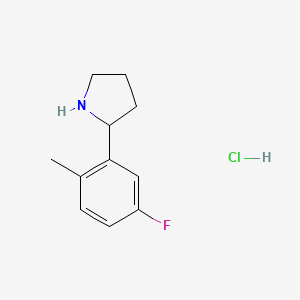
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine](/img/structure/B13395287.png)
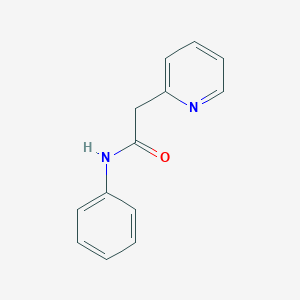
![benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate](/img/structure/B13395297.png)
